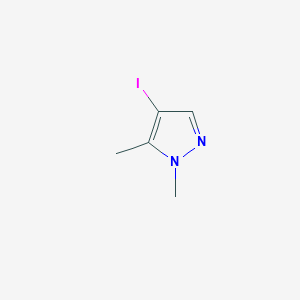

4-iodo-1,5-dimethyl-1H-pyrazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAYSWMALOLASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304473 | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-96-7 | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrazole Derivatives in Organic Synthesis and Medicinal Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. orientjchem.orgresearchgate.net Derivatives of this scaffold are renowned for their wide-ranging pharmacological activities, establishing them as "privileged structures" in drug discovery. mdpi.comtandfonline.com The therapeutic relevance of pyrazoles is demonstrated by their presence in numerous commercially available drugs. mdpi.comnih.gov For instance, Celecoxib is a potent anti-inflammatory agent, Rimonabant was developed as an anti-obesity drug, and Difenamizole functions as an analgesic. nih.gov

The broad spectrum of biological activities associated with pyrazole derivatives is extensive, encompassing:

Anti-inflammatory nih.govresearchgate.net

Anticancer mdpi.comresearchgate.net

Antimicrobial (antibacterial and antifungal) mdpi.comglobalresearchonline.net

Antiviral globalresearchonline.netontosight.ai

Antidepressant orientjchem.orgnih.gov

Antitubercular mdpi.comneliti.com

This remarkable diversity has spurred continuous research into the synthesis and biological evaluation of novel pyrazole-containing compounds. mdpi.comresearchgate.net Beyond their medicinal applications, pyrazoles are highly valued in organic synthesis. They serve as versatile intermediates and scaffolds for constructing more complex molecular architectures, finding use in fields from agrochemicals to materials science. nih.govresearchgate.net The reactivity of the pyrazole ring, particularly the susceptibility of the C4 position to electrophilic substitution, makes it an ideal platform for chemical modification and functionalization. nih.gov

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

Historical Context of 4 Iodopyrazole Chemistry

The functionalization of the pyrazole (B372694) ring at its fourth position with an iodine atom is a key strategy for enhancing its utility as a synthetic intermediate. Historically, the synthesis of 4-iodopyrazoles has been achieved through various methods, primarily involving the electrophilic iodination of a pre-existing pyrazole core.

Early and common methods involved treating pyrazoles with molecular iodine (I₂) under oxidative conditions. nih.gov Reagent systems such as iodine with ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-iodosuccinimide (NIS) in acidic media have proven effective for this transformation. nih.govresearchgate.netmdpi.com Another established approach involves the reaction of α,β-alkynic hydrazones with molecular iodine, which undergoes an electrophilic cyclization to yield the corresponding 4-iodopyrazole (B32481). nih.gov More recently, greener and more efficient protocols have been developed, such as using a combination of iodine and hydrogen peroxide in water, or employing electrochemical methods. mdpi.comresearchgate.net Electrochemical synthesis, for instance, accomplishes the iodination on a platinum anode in aqueous solutions of potassium iodide (KI). mdpi.com

The strategic importance of 4-iodopyrazoles lies in their role as versatile precursors for carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. mdpi.com This reactivity has made 4-iodopyrazoles valuable building blocks in synthetic chemistry, particularly for reactions like the Suzuki-Miyaura and Sonogashira couplings, which allow for the introduction of diverse aryl, alkyl, and alkynyl groups. nih.govnih.govresearchgate.net This capability enables the construction of highly functionalized and complex organic molecules that would be difficult to access through other synthetic routes. researchgate.net

Table 2: Overview of Synthetic Methods for 4-Iodopyrazoles

Research Opportunities Arising from the Unique Structural Features of 4 Iodo 1,5 Dimethyl 1h Pyrazole

The specific structure of 4-iodo-1,5-dimethyl-1H-pyrazole presents a unique combination of features that opens up several avenues for contemporary research. Each substituent on the pyrazole (B372694) core plays a distinct role in defining its chemical reactivity and potential applications.

Key Structural Features and Associated Opportunities:

The C4-Iodo Group: This is the most significant feature for synthetic applications. The iodine atom serves as a versatile "handle" for a wide array of transition-metal-catalyzed cross-coupling reactions. mdpi.com Research opportunities include:

Synthesis of Novel Analogues: Utilizing Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other coupling reactions to attach diverse functional groups at the C4 position. nih.govnih.gov This allows for the rapid generation of libraries of novel 1,4,5-trisubstituted pyrazoles for screening in medicinal chemistry and materials science.

Development of New Methodologies: Using this compound as a model substrate to develop new, more efficient, or more selective cross-coupling protocols. nih.gov

The N1-Methyl Group: The methylation at the N1 position is crucial as it prevents the annular tautomerism often seen in N-unsubstituted pyrazoles. mdpi.comencyclopedia.pub This structural fixation simplifies its reactivity, avoiding the formation of regioisomeric products and making reaction outcomes more predictable. It also blocks a potential site of metabolism, which can be advantageous in drug design.

The convergence of these features makes this compound an ideal starting material for creating complex molecules with precisely controlled architecture. The opportunities lie in leveraging its defined structure and reactive iodo-functionalization to build novel compounds for evaluation as potential pharmaceuticals, agrochemicals, or advanced materials like organic ligands for catalysis. orientjchem.org

Table 3: Physicochemical Properties of this compound

Data sourced from PubChem CID 12383785. nih.gov

An in-depth analysis of the synthetic methodologies for producing this compound reveals a variety of techniques, ranging from direct iodination strategies to catalytic approaches. These methods offer different advantages in terms of efficiency, regioselectivity, and reaction conditions.

Derivatization and Analog Synthesis from 4 Iodo 1,5 Dimethyl 1h Pyrazole

Synthesis of Substituted 4-Iodo-1,5-dimethyl-1H-pyrazole Analogs

Functionalization of the this compound core allows for the generation of a diverse library of analogs with modified electronic and steric properties.

The introduction of a carboxylic acid moiety onto the pyrazole (B372694) ring is a key transformation, providing a handle for further derivatization, such as amide bond formation. One common strategy to synthesize pyrazole carboxylic acids involves the cyclocondensation of appropriately substituted hydrazines with dicarbonyl compounds. For instance, the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved by reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride, followed by cyclization with methylhydrazine and subsequent hydrolysis google.com.

A general route to pyrazole-4-carboxylic acids involves the oxidation of a corresponding pyrazole-4-carbaldehyde sid.ir. This transformation can be adapted to produce this compound-3-carboxylic acid from its corresponding aldehyde precursor.

Table 1: Synthesis of Pyrazole Carboxylic Acid Derivatives

| Starting Material | Reagents & Conditions | Product | Notes |

| Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 1) Condensation 2) 40% Methylhydrazine (aq), NaOH 3) HCl | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Multi-step synthesis involving condensation and cyclization google.com. |

| Pyrazole-4-carbaldehyde derivative | Oxidizing agent (e.g., KMnO4, CrO3) | Corresponding pyrazole-4-carboxylic acid | General oxidation method applicable to iodinated analogs sid.ir. |

| Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 1) LiOH, Ethanol (B145695), Reflux 2) Acidification | 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Hydrolysis of an ester to yield the carboxylic acid bibliomed.org. |

Pyrazole-carbaldehydes are versatile intermediates used in the synthesis of fused heterocyclic systems and other complex molecules semanticscholar.org. A widely used method for introducing a formyl group onto a heterocyclic ring is the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to formylate activated aromatic and heteroaromatic compounds sid.ir.

Alternatively, metal-halogen exchange followed by quenching with a formylating agent is an effective strategy. For example, an N-protected 4-iodo-1H-pyrazole can be converted into a Grignard reagent, which then reacts with a suitable electrophile to yield a pyrazole-4-carbaldehyde arkat-usa.org. This approach allows for regioselective functionalization. Studies have shown the formation of isomeric carbaldehydes, such as 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde and 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde, with the product ratio being dependent on the reaction temperature arkat-usa.org.

Table 2: Synthesis of Pyrazole Carbaldehyde Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Hydrazones of aliphatic/aromatic methyl ketones | Vilsmeier reagent (POCl3/DMF) | Pyrazole-4-carboxaldehyde | - | sid.ir |

| N-protected 4-iodo-1H-pyrazole | Alkyl magnesium bromide, then formylating agent | N-protected pyrazole-4-carbaldehyde | Good | arkat-usa.org |

| 3,4-diiodo-1-(1-ethoxyethyl)-1H-pyrazole | i-PrMgBr, DMF, -40 °C to 0 °C | 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde and 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | 65% (55% isolated) | arkat-usa.org |

Pyrazole carboxylic acid esters are important synthetic intermediates. They can be prepared through several routes, including the esterification of the corresponding carboxylic acid. A more direct approach is the one-pot, three-component reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), and a third component, often in the presence of an environmentally friendly catalyst such as a magnetic ionic liquid sid.ir.

Furthermore, cyclocondensation reactions provide a reliable method for synthesizing substituted pyrazole esters. The reaction between an arylhydrazine and ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate, for example, yields an ethyl pyrazole-4-carboxylate derivative bibliomed.org. This type of reaction can be adapted to produce various substituted pyrazole esters, including iodinated analogs.

Table 3: Synthesis of Pyrazole Ester Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | [bmim][FeCl4], Flow oxygen | Ethyl 1,3-diphenyl-5-methyl-1H-pyrazole-4-carboxylate | Good to Excellent | sid.ir |

| (3,5-dichlorophenyl)hydrazine, (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol, Reflux | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 85% | bibliomed.org |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Diazotization, coupling with activated methylene compounds | Pyrazolo[5,1-c] nih.govchemicalbook.comresearchgate.nettriazine derivatives | - | researchgate.net |

The incorporation of a trifluoromethyl (CF3) group can significantly alter the physicochemical and biological properties of a molecule. The synthesis of trifluoromethylated pyrazoles often involves using building blocks that already contain the CF3 group bibliomed.orgmdpi.com. A common precursor is a trifluoromethylated β-diketone or a related species, which undergoes cyclocondensation with a hydrazine derivative bibliomed.org.

Regioselective iodination of pre-formed 1-aryl-3-CF3-pyrazoles offers another route to trifluoromethylated iodo-pyrazole analogs. Ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of iodine has been shown to afford 4-iodo derivatives in a highly regioselective manner, which can then serve as building blocks for more complex molecules through cross-coupling reactions researchgate.netnih.gov.

Table 4: Synthesis of Trifluoromethylated Pyrazole Analogs

| Starting Material | Reagents & Conditions | Product | Notes | Reference |

| 1-Aryl-3-CF3-1H-pyrazole | I2, Ceric Ammonium Nitrate (CAN) | 1-Aryl-4-iodo-3-CF3-1H-pyrazole | Highly regioselective for the 4-position nih.gov. | researchgate.netnih.gov |

| 2-Acetyl-1,3-indanedione, 4-Trifluoromethylphenylhydrazine | Acid-catalyzed condensation | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Synthesis of a fused, trifluoromethylated pyrazole system mdpi.com. | mdpi.com |

| Arylhydrazine, Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Condensation/Cyclization | Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Utilizes a CF3-containing building block bibliomed.org. | bibliomed.org |

Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The functionalized pyrazole ring is a superb platform for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. Pyrazole-4-carbaldehydes, derived from this compound, are particularly useful precursors for these constructions semanticscholar.org.

For example, Friedländer annulation, which involves the condensation of an ortho-amino aldehyde with a compound containing an activated methylene group, can be used to construct pyrazolo[3,4-b]quinoline systems. 5-Amino-1H-pyrazole-4-carbaldehydes react with cyclic ketones like cyclopentanone or cyclohexanone in the presence of a base (e.g., ethanolic KOH) to yield fused systems such as cyclopenta[b]pyrazolo[4,3-e]pyridines and tetrahydro-1H-pyrazolo[3,4-b]quinolines, respectively semanticscholar.org. These reactions demonstrate the utility of pyrazole carbaldehydes in synthesizing complex, multi-ring structures.

Similarly, condensation of 5-aminopyrazole-4-carbaldehydes with β-ketoesters or dialkyl ketones can lead to the formation of various substituted pyrazolo[3,4-b]pyridine derivatives semanticscholar.org. The reactivity of the C4-iodo group can also be exploited in post-cyclization modifications or in transition metal-catalyzed cyclization reactions to form fused systems.

Table 5: Synthesis of Fused Heterocyclic Systems from Pyrazole Precursors

| Pyrazole Precursor | Reactant | Product | Reaction Type | Reference |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclohexanone | Tetrahydro-1H-pyrazolo[3,4-b]quinoline | Friedländer Condensation | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone | Cyclopenta[b]pyrazolo[4,3-e]pyridine | Cyclocondensation | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolo[3,4-b]pyridine-5-carboxylates | Condensation | semanticscholar.org |

| 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Multi-step conversion to N-[3-(2-chlorophenyl)-pyrazol-4-yl]methylamine | Pyrazolo[4,3-c]quinoline system | Intramolecular Cyclization | semanticscholar.org |

Chiral Synthesis of Enantiomerically Pure this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the fields of pharmaceuticals and materials science. While pyrazole itself is achiral, the introduction of a stereocenter on a substituent attached to the ring necessitates stereocontrolled synthetic methods.

For derivatives of this compound, chiral synthesis would typically involve either the resolution of a racemic mixture or an asymmetric synthesis approach.

Kinetic Resolution : A racemic mixture of a pyrazole derivative, for instance, one bearing a secondary alcohol, could be resolved using enzymatic methods. Lipases or acylases are often used for the enantioselective acylation or hydrolysis of esters, separating the two enantiomers. For example, racemic 4-hydroxy-2-cyclopentenone derivatives have been successfully resolved into enantiomerically pure forms via kinetic resolution using penicillin G acylase, achieving high theoretical yields and excellent enantiomeric excess (>99% ee) researchgate.net. This principle can be applied to appropriately functionalized pyrazole derivatives.

Asymmetric Synthesis : A more direct approach is to create the stereocenter enantioselectively. This can be achieved using chiral catalysts or chiral auxiliaries. For example, Zr-catalyzed asymmetric carboalumination of alkenes has been developed to produce chiral alkylalanes, which can be converted into various chiral organic compounds, including alcohols, with high enantiomeric excess prf.org. Attaching such a chiral side chain to the pyrazole nucleus would result in an enantiomerically enriched product. While 4-benzyl-1H-pyrazole is achiral in solution due to free rotation, it has been shown to adopt a chiral crystal structure, highlighting how molecular conformation can lead to chirality in the solid state nih.gov.

Although specific examples for the chiral synthesis of this compound derivatives are not extensively documented, these established methodologies in asymmetric synthesis provide clear pathways for obtaining such enantiomerically pure compounds.

Medicinal Chemistry and Pharmaceutical Research Applications

Design and Synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole-Based Drug Candidates

The strategic design of new drug candidates often relies on the availability of versatile chemical intermediates that can be readily modified to explore a wide chemical space. This compound serves as an excellent example of such a scaffold. The presence of an iodine atom at the 4-position of the pyrazole (B372694) ring is particularly advantageous, as it provides a reactive handle for various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships.

The synthesis of this compound itself is a straightforward process. A common and efficient method involves the direct iodination of the parent compound, 1,5-dimethyl-1H-pyrazole. In a typical procedure, 1,5-dimethyl-1H-pyrazole is treated with an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent such as N,N-dimethylformamide (DMF). google.comgoogleapis.com This reaction proceeds with high regioselectivity, yielding the desired 4-iodo derivative. The relatively simple and high-yielding nature of this synthesis makes this compound an accessible and cost-effective starting material for drug discovery programs. google.comgoogleapis.com

The utility of 4-iodopyrazoles as building blocks is further highlighted by their conversion into other functional groups. For example, 4-iodopyrazole (B32481) N-oxides can be synthesized from propargylamines and subsequently used in cross-coupling reactions. The N-oxide can then be reduced to the corresponding pyrazole.

Once synthesized, this compound can be elaborated into more complex molecules. For example, a patent for pyrazolopyrrolidine derivatives describes the use of ethyl this compound-3-carboxylate as a key intermediate. google.com This demonstrates how the core structure can be functionalized to create libraries of compounds for screening against various biological targets. google.com

Targeting G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors represent one of the largest and most important families of drug targets. The pyrazole scaffold has been successfully employed in the development of ligands for several GPCRs.

The kappa opioid receptor (KOR) is implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, and addiction. google.comgoogleapis.com Consequently, the development of KOR antagonists is an active area of pharmaceutical research. The pyrazole scaffold has emerged as a promising framework for the design of such antagonists. nih.govresearchgate.net

A notable example of the application of this compound is in the synthesis of heteroarylphenoxy benzamide (B126) kappa opioid ligands. google.com In this context, the iodinated pyrazole serves as a crucial intermediate, allowing for its incorporation into the final ligand structure through coupling reactions. google.comgoogleapis.com The resulting compounds have shown potential as KOR antagonists, highlighting the importance of the pyrazole moiety in achieving the desired pharmacological activity. google.com The KOR binding pocket is known to be relatively large, and the versatility of the pyrazole scaffold allows for the exploration of various substituents to optimize binding and achieve selectivity. googleapis.com

| Intermediate | Target Class | Example Application |

| This compound | Kappa Opioid Receptor Antagonists | Synthesis of heteroarylphenoxy benzamide ligands. google.comgoogleapis.com |

Orexin (B13118510) receptors, which are involved in regulating the sleep-wake cycle, are another important GPCR target. doi.orgnih.gov Antagonists of these receptors have been developed for the treatment of insomnia. nih.gov The pyrazole scaffold has been identified as a viable core for the development of orexin receptor antagonists. doi.orga2bchem.comevitachem.com While specific examples detailing the use of this compound in this context are not widely published, the general applicability of pyrazole derivatives is well-documented. For instance, imidazopyridine-based compounds incorporating a pyrazole moiety have been described as orexin receptor antagonists. doi.org The ability to functionalize the pyrazole ring allows for the fine-tuning of properties required for potent and selective orexin receptor antagonism.

Bromodomain and Extra-Terminal (BET) Inhibitors Incorporating Pyrazolopyrrolidine Derivatives

The bromodomain and extra-terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. google.com Their dysregulation is associated with various diseases, including cancer and inflammation, making them attractive therapeutic targets. google.comnih.gov Several small molecule BET inhibitors have been developed, with a number of them incorporating heterocyclic scaffolds.

Derivatives of pyrazolopyrrolidine have been investigated as potent BET inhibitors. google.comnih.gov A key synthetic route to these compounds involves the use of a functionalized pyrazole intermediate. A patent in this area describes the synthesis of pyrazolopyrrolidine derivatives starting from ethyl this compound-3-carboxylate. google.com This highlights the direct utility of the this compound framework in the construction of these complex molecules. The resulting pyrazolopyrrolidine compounds have been evaluated for their ability to inhibit the interaction between p53 and MDM2, as well as for their broader BET inhibitory activity. google.com

Exploration in Anti-Inflammatory Agents and Other Therapeutic Areas

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory drugs. mdpi.com Several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazolone (B3327878) structure, a close relative of pyrazole. The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Given this precedent, derivatives of this compound are logical candidates for investigation as novel anti-inflammatory agents.

Beyond inflammation, the pyrazole scaffold has demonstrated a broad spectrum of biological activities, leading to its exploration in various other therapeutic areas. These include:

Anticancer agents: Pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.comrsc.org

Antimicrobial agents: The pyrazole ring system is found in compounds with antibacterial and antifungal properties. nih.gov

Enzyme inhibitors: Pyrazole-containing molecules have been designed to inhibit a range of enzymes, including protein tyrosine phosphatase 1B (PTP1B) for diabetes and cyclin-dependent kinases (CDKs) for cancer. bohrium.com

The versatility of the this compound core allows for the synthesis of diverse libraries of compounds that can be screened for activity in these and other therapeutic areas.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties for various targets. nih.govnih.gov

Key aspects of the SAR of pyrazole derivatives often revolve around the nature and position of substituents on the pyrazole ring. In the case of this compound, the following structural features are of particular interest:

The 4-iodo substituent: As mentioned previously, the iodine atom serves as a versatile synthetic handle. However, it also influences the electronic properties and steric bulk at this position, which can have a direct impact on binding to a biological target. In some cases, the iodine atom itself may form important halogen bonds with the target protein.

SAR studies on pyrazole-based inhibitors for various targets have revealed important trends. For example, in the development of inhibitors for the muscarinic acetylcholine (B1216132) receptor M4, the substitution pattern on the pyrazol-4-yl ring was found to be critical for achieving subtype selectivity. nih.gov Similarly, in the optimization of pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors, modifications at different positions of the pyrazole core led to significant changes in potency against targets like FLT3 and VEGFR2. nih.gov For covalent inhibitors of CDK14, the SAR of 4-amino-1H-pyrazoles has been explored to enhance their inhibitory activity. korea.ac.kr

| Target | Key SAR Findings for Pyrazole Derivatives |

| Muscarinic Acetylcholine Receptor M4 | Substitution pattern on the pyrazol-4-yl ring is crucial for subtype selectivity. nih.gov |

| FLT3 and VEGFR2 | Modifications on the pyrazolo[3,4-d]pyrimidine core significantly impact potency. nih.gov |

| CDK14 | Exploration of 4-amino-1H-pyrazoles has led to potent covalent inhibitors. korea.ac.kr |

These examples, while not all directly involving this compound, illustrate the general principles that guide the optimization of pyrazole-based drug candidates. The ability to systematically modify the this compound scaffold allows medicinal chemists to apply these principles to develop novel therapeutics with improved efficacy and safety profiles.

Drug Metabolism and Pharmacokinetic (DMPK) Considerations for Derivatives

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic profile. A crucial aspect of this profile is the drug's metabolic stability, which dictates its half-life and bioavailability. For derivatives of this compound, understanding their susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily, is paramount for optimizing their therapeutic potential.

Research into pyrazole-based compounds has consistently highlighted the significant impact of substitutions on the pyrazole ring on their DMPK properties. The pyrazole nucleus itself is often considered metabolically stable, a desirable characteristic in drug design. nih.gov However, the nature and position of substituents can either enhance this stability or introduce metabolic liabilities.

Studies on various pyrazole derivatives have shown that strategic chemical modifications can lead to compounds with improved metabolic stability in human liver microsomes, resulting in nanomolar potency and limited metabolism. This optimization is a key goal in the development of kinase inhibitors, a class of drugs where the pyrazole scaffold is frequently employed.

Cytochrome P450 Interactions

A significant consideration in the DMPK profile of any drug candidate is its potential to inhibit or induce cytochrome P450 enzymes. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and concentration of another, potentially causing adverse effects.

Pyrazole and its derivatives have been shown to interact with CYP enzymes. For instance, pyrazole and its derivatives bearing a halogen at the 4-position have been found to be inducers of certain P450 isoforms. Conversely, other studies have investigated the inhibitory potential of pyrazole compounds. For example, 4-iodopyrazole has been shown to be a more potent inhibitor of the metabolic activation of certain compounds by rat liver microsomes compared to 3-methylpyrazole. nih.gov

In a study comparing pyrazole and its metabolite, 4-hydroxypyrazole, it was found that 4-hydroxypyrazole inhibited the microsomal oxidation of ethanol (B145695) with an apparent inhibition constant (Ki) of approximately 4 mM, which was about an order of magnitude greater than that for the parent pyrazole. nih.gov This indicates that even metabolites of pyrazole compounds can retain activity towards CYP enzymes, a factor that must be considered during drug development.

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the general principles of pyrazole metabolism provide a framework for predicting their behavior. The tables below present hypothetical in vitro DMPK data for a series of such derivatives to illustrate the type of information that is crucial for advancing these compounds in the drug discovery pipeline.

Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes

| Compound | R1 Substituent | R2 Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| A | -H | -H | 45 | 15.4 |

| B | -CH₃ | -H | 62 | 11.2 |

| C | -H | -OCH₃ | 30 | 23.1 |

| D | -Cl | -H | 75 | 9.2 |

| E | -H | -CF₃ | 25 | 27.7 |

This table presents hypothetical data for illustrative purposes.

Table 2: In Vitro Cytochrome P450 Inhibition Profile of this compound Derivatives

| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |

| A | > 50 | 25.3 | 15.8 | > 50 |

| B | > 50 | 35.1 | 22.4 | > 50 |

| C | 42.1 | 18.9 | 10.5 | 48.7 |

| D | > 50 | 45.6 | 30.1 | > 50 |

| E | 33.5 | 15.2 | 8.9 | 39.8 |

This table presents hypothetical data for illustrative purposes.

The data presented in these hypothetical tables would be generated through a series of in vitro assays. Metabolic stability is typically assessed by incubating the compound with liver microsomes and measuring its disappearance over time. if-pan.krakow.pl CYP inhibition is determined by evaluating the ability of the compound to block the metabolism of known CYP substrates. nih.gov The results from such studies are critical for guiding the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to design derivatives with an optimal balance of potency, selectivity, and pharmacokinetic properties.

Toxicological and Environmental Research

In Vitro and In Vivo Toxicological Assessments of 4-Iodo-1,5-dimethyl-1H-pyrazole and its Analogs

Research into the toxicological properties of pyrazole (B372694) derivatives has revealed a range of biological activities. For instance, a study on two complex pyrazole analogs, 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (S6821) and its 5,5-dimethyl analog (S7958), which were investigated as novel bitter modifying flavor compounds, showed no adverse effects in short-term and subchronic oral toxicity studies in rats. The no-observed-adverse-effect-level (NOAEL) for both compounds was determined to be 100 mg/kg body weight/day. nih.gov Furthermore, S6821 was found to be non-mutagenic and non-clastogenic in vitro and did not induce micronuclei in vivo. nih.gov

In contrast, other pyrazole derivatives have demonstrated potential for toxicity. The European Chemicals Agency (ECHA) is currently reviewing the classification of 3,4-dimethyl-1H-pyrazole due to concerns about its reproductive toxicity, based on findings from studies on its analogue, 3,4-DMPP. orientjchem.org The current classification for 3,4-dimethyl-1H-pyrazole includes acute oral toxicity and serious eye damage. orientjchem.org

Safety data for other simple pyrazole analogs, such as 1,5-dimethyl-4-nitro-1H-pyrazole and 4-iodo-1-methyl-1H-pyrazole, indicate hazards such as skin and eye irritation. mdpi.comnih.gov Some methyl-pyrazole pesticides have been shown to induce genotoxic effects in human cell lines, likely through a mechanism involving oxidative stress. researchgate.net For example, tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad (B1681338) demonstrated genotoxicity in SH-SY5Y neuroblastoma cells. researchgate.net

The following tables summarize the available toxicological data on various pyrazole analogs.

Table 1: In Vitro Toxicological Data for Pyrazole Analogs

| Compound/Analog Name | Assay | Cell Line | Finding | Citation |

| 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (S6821) | Mutagenicity and Clastogenicity | Not specified | Not mutagenic or clastogenic | nih.gov |

| 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione (S7958) | Mutagenicity | Not specified | Not mutagenic | nih.gov |

| Tebufenpyrad, Bixafen, Fenpyroximate, Tolfenpyrad | Genotoxicity (γH2AX assay) | SH-SY5Y (neuroblastoma) | Genotoxic at nanomolar concentrations | researchgate.net |

| Tebufenpyrad, Bixafen, Fenpyroximate, Tolfenpyrad | Genotoxicity (γH2AX assay) | Jurkat (T-cell leukemia) | Genotoxic, associated with increased reactive oxygen species | researchgate.net |

Table 2: In Vivo Toxicological Data for Pyrazole Analogs

| Compound/Analog Name | Species | Study Type | Key Finding | Citation |

| 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (S6821) | Rat | 90-day oral toxicity | NOAEL: 100 mg/kg bw/day | nih.gov |

| 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione (S7958) | Rat | 28-day oral toxicity | NOAEL: 100 mg/kg bw/day | nih.gov |

| 3,4-Dimethyl-1H-pyrazole | Not specified | Regulatory Review | Under review for reproductive toxicity | orientjchem.org |

| 4-Iodo-pyrazole | Rat | Metabolic study | Inhibition of ethanol (B145695) metabolism | nih.gov |

Environmental Fate and Degradation Studies

Specific studies on the environmental fate and degradation of this compound are not currently available. However, research on other pyrazole derivatives provides a general understanding of their potential environmental behavior.

The environmental persistence and degradation of pyrazoles can be influenced by their chemical structure and the environmental conditions. Some pyrazole-based pesticides are known to be persistent in the environment. For example, fipronil, a phenylpyrazole insecticide, can break down into more persistent metabolites. osu.edu

Biodegradation has been identified as a potential degradation pathway for some pyrazole compounds. For instance, the herbicide pyrazosulfuron-ethyl (B166691) can be completely degraded by certain bacterial strains isolated from contaminated soils. nih.gov The primary degradation product was identified as a carboxylic acid derivative, indicating that microbial metabolism can lead to the transformation of these compounds. nih.gov

Photodegradation is another potential route for the environmental breakdown of pyrazole derivatives. ethz.ch The rate and occurrence of photodegradation can be highly dependent on the substituents on the pyrazole ring. ethz.ch Hydrolysis can also contribute to the degradation of certain pyrazole-containing structures, although the stability of the pyrazole ring itself is generally high. acs.org

The presence of pyrazole derivatives in the environment, particularly from agricultural use, is a subject of ongoing research. acs.org Given the diverse applications of pyrazoles, understanding their environmental fate is crucial for assessing their long-term impact.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For 4-iodo-1,5-dimethyl-1H-pyrazole, future research will likely focus on methodologies that offer improved yields, reduced reaction times, and greater functional group tolerance.

Current methods for the synthesis of 4-iodopyrazoles often involve the direct iodination of the pyrazole (B372694) ring. researchgate.netgoogle.com A patented method for synthesizing 1-methyl-4-iodopyrazole, which could be adapted for the 1,5-dimethyl derivative, utilizes 1-methylpyrazole (B151067) and iodine with an oxidant. google.com This method is also applicable to the synthesis of other iodinated pyrazoles like 4-iodopyrazole (B32481) and 4-iodo-3,5-dimethylpyrazole. google.com

Emerging trends in organic synthesis that could be applied to this compound include:

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. nih.gov The application of flow chemistry to the synthesis of pyrazole derivatives is an active area of research and could lead to more efficient production of this compound. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction rates and improve yields. rsc.org Research has demonstrated the successful use of microwave irradiation for the synthesis of anticancer pyrazole derivatives, highlighting its potential for the synthesis of other functionalized pyrazoles. rsc.org

Metal-Free Catalysis: The use of iodine as a catalyst in multicomponent reactions for the synthesis of highly substituted pyrroles showcases a move towards more sustainable, metal-free synthetic routes. researchgate.net Exploring such methodologies for pyrazole synthesis could reduce costs and environmental impact.

Future research in this area will likely involve the optimization of existing methods and the development of entirely new synthetic strategies to access this compound and its derivatives with greater efficiency and selectivity.

Expansion of Medicinal Chemistry Applications

Pyrazole derivatives are well-established as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. globalresearchonline.netnih.gov The 3,5-dimethylpyrazole (B48361) moiety, in particular, is a key component in many bioactive compounds. ontosight.airesearchgate.net

The introduction of an iodine atom at the 4-position of the 1,5-dimethyl-1H-pyrazole ring opens up new avenues for medicinal chemistry applications. The iodine atom can act as a heavy atom for X-ray crystallography studies, facilitating the determination of protein-ligand binding modes. Furthermore, the carbon-iodine bond can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Future research in this area could explore the potential of this compound and its derivatives as:

Kinase Inhibitors: Many successful kinase inhibitors feature a pyrazole core. nih.gov The unique electronic properties conferred by the iodo and dimethyl substitutions could lead to the discovery of novel and selective kinase inhibitors for the treatment of cancer and other diseases.

Antimicrobial Agents: There is a pressing need for new antimicrobial agents to combat drug-resistant pathogens. Pyrazole derivatives have shown promise in this area, and the specific structural features of this compound could be exploited to develop new antibacterial and antifungal compounds. nih.govresearchgate.net

Neuroprotective Agents: Pyrazole-based compounds are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The ability of the pyrazole scaffold to interact with various biological targets makes it a promising starting point for the development of new neuroprotective therapies. nih.gov

The table below summarizes some of the potential medicinal applications of pyrazole derivatives, which could be extended to this compound.

Integration into Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of pyrazoles also make them attractive building blocks for materials science and supramolecular chemistry. nih.gov The ability of the pyrazole ring to participate in hydrogen bonding and π-stacking interactions allows for the construction of well-defined supramolecular architectures. mdpi.com

The presence of the iodine atom in this compound introduces the possibility of forming strong halogen bonds, which can be used to direct the self-assembly of molecules into complex, ordered structures. This opens up possibilities for the design of novel materials with tailored properties.

Future research directions in this area include:

Crystal Engineering: The systematic study of the crystal packing of this compound and its co-crystals could lead to the design of materials with specific optical or electronic properties. The crystal structure of 4-iodo-1H-pyrazole has been determined, providing a basis for understanding the packing motifs of related compounds. mdpi.com

Liquid Crystals: The rod-like shape of some pyrazole derivatives suggests their potential use as components of liquid crystalline materials. The introduction of the iodo group could influence the mesomorphic properties of these compounds.

Organic Light-Emitting Diodes (OLEDs): The intrinsic fluorescence of some pyrazole derivatives makes them candidates for use in OLEDs. nih.gov Research into the photophysical properties of this compound could reveal its potential in this application.

The supramolecular motifs commonly observed for 1H-pyrazoles are presented below, illustrating the diverse self-assembly possibilities.

Advanced Computational and Machine Learning Approaches in Pyrazole Research

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research, accelerating the discovery and development of new molecules and materials. eurasianjournals.com These approaches can be used to predict the properties of molecules, understand reaction mechanisms, and design new compounds with desired characteristics.

For this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound. nih.gov These calculations can help to rationalize experimental observations and guide the design of new experiments.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives to biological targets, such as enzymes and receptors. nih.gov This information is crucial for the rational design of new drugs.

Machine Learning: Machine learning algorithms can be trained on existing data to predict the properties and activities of new pyrazole derivatives. researchgate.netphyschemres.org This can significantly speed up the process of identifying promising lead compounds for drug discovery or materials science applications. For instance, machine learning models have been developed to predict the crystalline density of pyrazole-based energetic materials. researchgate.net

The integration of these advanced computational and machine learning approaches will be essential for unlocking the full potential of this compound and the broader class of pyrazole derivatives.

Q & A

Q. What are the optimal synthetic routes for 4-iodo-1,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves iodination of a pre-functionalized pyrazole core. One effective method utilizes 1,3,5-trimethylpyrazole as a starting material, reacting it with iodine under controlled conditions to achieve ~93% yield . Alternative routes include coupling reactions with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane, which minimizes side reactions and enhances purity . Reaction parameters such as solvent choice, temperature (room temperature vs. reflux), and stoichiometric ratios of iodine/iodinating agents critically impact yield. For example, ionic liquids like [BMIM][BF4] have been employed as green solvents in analogous pyrazole alkylation reactions, improving reaction efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : and NMR identify substituent positions and confirm iodination (e.g., downfield shifts for iodine-adjacent protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, especially for verifying iodine substitution patterns and steric effects .

- Mass Spectrometry : High-resolution MS validates molecular weight (314.12 g/mol) and isotopic patterns due to iodine .

- Thermal Analysis : TGA/DSC assesses stability, which is critical for applications in drug delivery or materials science .

Q. What initial biological activities have been reported for this compound, and how are these assays designed?

The compound exhibits antiviral activity against tick-borne encephalitis, influenza A, and hepatitis viruses. Assays typically involve:

- In vitro viral inhibition : Dose-response curves in infected cell lines (e.g., Vero or HEK293 cells) with IC determination .

- Cytotoxicity screening : Parallel testing on healthy cells (e.g., HEK293) to establish selectivity indices .

- Mechanistic probes : Competitive binding assays or enzyme inhibition studies (e.g., 5-lipoxygenase for antithrombotic activity) .

Advanced Research Questions

Q. How do structural modifications at the iodine position influence biological activity and pharmacokinetics?

Replacing iodine with other halogens or functional groups alters electronic properties and steric bulk, impacting target binding. For example:

- Bromine substitution (e.g., 3-(bromomethyl)-4-iodo-1,5-dimethyl-1H-pyrazole) enhances electrophilicity, improving reactivity in cross-coupling reactions for drug conjugates .

- Iodine removal reduces molecular weight but may diminish antiviral efficacy, as iodine’s polarizability is critical for viral protease inhibition . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities post-modification .

Q. What computational approaches are employed to predict reactivity and biological interactions of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., viral envelope proteins) to identify binding hotspots .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with antiviral potency to guide synthetic prioritization .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity may arise from polymorphic forms or solvate differences. SHELX-refined structures provide precise bond lengths and angles, enabling:

Q. What strategies optimize the compound’s use in metal complexation for anticancer applications?

Pd(II) and Pt(II) complexes with sulfanyl-pyrazole ligands show enhanced cytotoxicity. Key steps include:

- Ligand design : Introducing cyclohexyl or benzyl sulfanyl groups improves lipophilicity and membrane permeability .

- Stoichiometric control : Tri-ligand Pt(II) complexes (e.g., [PtClL]) exhibit higher apoptosis induction than mono-ligand analogs .

- In vitro validation : Flow cytometry quantifies cell cycle arrest (e.g., G2/M phase blockage in Jurkat cells) .

Q. How do solvent and catalyst choices influence regioselectivity in derivative synthesis?

- Ionic liquids : [BMIM][BF4] enhances N-alkylation regioselectivity in pyrazoles by stabilizing transition states .

- Palladium catalysts : Facilitate Suzuki-Miyaura couplings at the 4-position, enabling bioconjugation with aryl boronic acids .

- Microwave irradiation : Accelerates reaction rates, reducing side products in multi-step syntheses .

Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields?

- Reproducibility checks : Verify moisture-sensitive steps (e.g., iodination) under inert atmospheres .

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting materials .

- Scale-up trials : Assess yield dependency on batch size; microfluidic reactors may improve consistency .

Q. What integrated approaches validate both structure and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.